2-Cyano-2-methylpropyl 4-methylbenzenesulfonate
Overview
Description
“2-Cyano-2-methylpropyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 157736-55-5 . It has a linear formula of C12H15NO3S . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15NO3S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7H,9H2,1-3H3 . It has a molecular weight of 253.32 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 253.32 and a molecular formula of C12H15NO3S .Scientific Research Applications
Kinetic Studies in Organic Reactions
Muñoz et al. (2003) explored the kinetic effects of alcohol addition on the reaction of methyl-4-nitrobenzenesulfonate with Br(-) in aqueous micellar solutions. This study provides insights into how solvents and additives influence reaction rates and mechanisms, relevant for optimizing conditions in synthesis involving sulfonate esters Muñoz et al., 2003.
Catalysis and Synthesis
Anbarasan et al. (2011) demonstrated the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, showcasing a method for synthesizing benzonitriles from bromides. This methodology could be extended to the synthesis of compounds structurally similar to 2-Cyano-2-methylpropyl 4-methylbenzenesulfonate, emphasizing its role in pharmaceutical and organic chemistry Anbarasan, Neumann, & Beller, 2011.
Material Science and Polymer Chemistry
Yu et al. (2014) explored the synthesis of poly(2-oxazoline)-based amphiphilic block copolymers using a dual initiator for RAFT polymerization and CROP. This research indicates the versatility of sulfonate esters in facilitating polymerization processes, pointing towards the development of novel materials with tailored properties Yu, Cho, Yu, & Youk, 2014.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-cyano-2-methylpropyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJJIYVWUTVKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649245 | |
Record name | 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157736-55-5 | |
Record name | 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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